molecular formula C9H11NO4 B579212 Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] CAS No. 18683-98-2

Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]

Cat. No.: B579212
CAS No.: 18683-98-2
M. Wt: 203.214
InChI Key: WTDRDQBEARUVNC-UGLAPBRHSA-N
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Description

Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H], also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid derivative. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound plays a crucial role in the biosynthesis of catecholamines and is widely studied for its applications in medicine, particularly in the treatment of Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] can be achieved through various methods. One common approach involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. This enzymatic reaction converts L-tyrosine to L-3,4-dihydroxyphenylalanine under mild conditions . Another method involves the use of microbial fermentation, where microorganisms such as Erwinia herbicola are employed to produce L-3,4-dihydroxyphenylalanine from catechol .

Industrial Production Methods: Industrial production of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] often involves biotechnological approaches. Microbial fermentation using genetically engineered microorganisms with tyrosinase activity is a widely used method. This process is advantageous due to its high yield and enantioselectivity . Additionally, electroenzymatic conversion systems have been developed to enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] undergoes various chemical reactions, including oxidation, reduction, and polymerization. Oxidation of this compound can lead to the formation of dopamine, which is further oxidized to norepinephrine and epinephrine .

Common Reagents and Conditions: Common reagents used in the oxidation of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] include tyrosinase and other oxidizing agents. The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound .

Major Products Formed: The major products formed from the oxidation of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] include dopamine, norepinephrine, and epinephrine. These neurotransmitters play vital roles in the central nervous system and are essential for various physiological functions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] involves its conversion to dopamine by the enzyme aromatic L-amino acid decarboxylase. Dopamine then acts on dopamine receptors in the brain, leading to various physiological effects. This compound also serves as a precursor to norepinephrine and epinephrine, which are involved in the body’s stress response and regulation of blood pressure .

Comparison with Similar Compounds

Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] is unique due to its role as a direct precursor to dopamine. Similar compounds include L-tyrosine, which is a precursor to Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H], and dopamine itself. Unlike L-tyrosine, Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] can cross the blood-brain barrier, making it more effective in increasing dopamine levels in the brain . Another similar compound is 3,4-dihydroxyphenethylamine (dopamine), which is the immediate product of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] oxidation .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxy-2,5,6-tritritiophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1T,2T,4T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-UGLAPBRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[3H])O)O)[3H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303586
Record name L-Tyrosine-2,3,6-t3, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18683-98-2
Record name L-Tyrosine-2,3,6-t3, 5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18683-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine-2,3,6-t3, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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